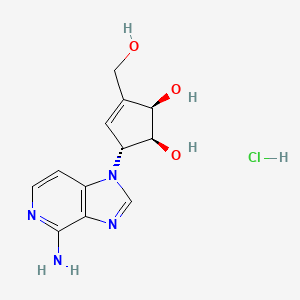

3-Deazaneplanocin A hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKMHKAFPRFTI-FDKLLANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561687 | |

| Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120964-45-6 | |

| Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Deazaneplanocin A Hydrochloride: An In-Depth Technical Guide to its Inhibition of S-adenosylhomocysteine Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep) hydrochloride is a potent carbocyclic analog of adenosine that functions as a high-affinity inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, DZNep indirectly inhibits a broad range of methylation events crucial for cellular function, including histone and DNA methylation. Notably, DZNep triggers the degradation of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key repressive epigenetic mark. This guide provides a comprehensive technical overview of DZNep's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action

3-Deazaneplanocin A (DZNep) primarily exerts its biological effects through the potent and competitive inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine, a crucial step in the methionine cycle. Inhibition of SAH hydrolase by DZNep leads to the intracellular accumulation of SAH.[1][2]

SAH, in turn, acts as a product-feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. By increasing the intracellular SAH/SAM ratio, DZNep effectively curtails the activity of a wide array of methyltransferases that are vital for the methylation of various substrates, including histones, DNA, and RNA.[2]

A significant downstream consequence of this global methylation inhibition is the destabilization and subsequent proteasomal degradation of the Polycomb Repressive Complex 2 (PRC2) components, most notably the catalytic subunit EZH2.[3] This leads to a marked decrease in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark often associated with gene silencing in cancer.[3][4]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity of DZNep hydrochloride.

Table 1: Inhibitory Constants of DZNep HCl

| Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Reference |

| S-adenosylhomocysteine hydrolase | Hamster Liver (purified) | 5 x 10-11 M (50 pM) | [1] |

| S-adenosylhomocysteine hydrolase | Cell-free assay | 50 pM | [5] |

Table 2: In Vitro Cellular Proliferation Inhibition by DZNep HCl

| Cell Line | Cancer Type | IC50 | Reference |

| MIA-PaCa-2 | Pancreatic Cancer | 1 ± 0.3 µM | |

| LPc006 | Pancreatic Cancer | 0.1 ± 0.03 µM | [6] |

| Non-Small Cell Lung Cancer (NSCLC) cell lines | Lung Cancer | 0.08 to 0.24 µM | [6] |

| SNU-638 | - | 0.91 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DZNep HCl.

S-adenosylhomocysteine (SAH) Hydrolase Activity Assay (Colorimetric)

This protocol is adapted from a colorimetric method for determining SAH hydrolase activity by quantifying the production of homocysteine.

Principle: SAH hydrolase catalyzes the hydrolysis of SAH to adenosine and L-homocysteine (Hcy). The produced Hcy reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

-

Purified SAH hydrolase

-

S-adenosyl-L-homocysteine (SAH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Adenosine deaminase (ADA)

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

3-Deazaneplanocin A hydrochloride (DZNep HCl)

-

96-well microplate

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of SAH in the potassium phosphate buffer.

-

Prepare a stock solution of DTNB in the potassium phosphate buffer.

-

Prepare a stock solution of ADA in the potassium phosphate buffer.

-

Prepare a stock solution of DZNep HCl in water or a suitable solvent.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

50 µL of potassium phosphate buffer (50 mM, pH 7.2)

-

10 µL of ADA solution (to prevent the reverse reaction)

-

10 µL of DTNB solution

-

10 µL of DZNep HCl at various concentrations (for inhibition studies) or solvent control.

-

10 µL of purified SAH hydrolase.

-

-

-

Initiation of Reaction:

-

To start the reaction, add 10 µL of SAH solution to each well.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 412 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of TNB formation (change in absorbance per minute).

-

For inhibition studies, plot the reaction rate against the concentration of DZNep HCl to determine the IC50 value.

-

Western Blot Analysis of EZH2 and H3K27me3

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This protocol details the procedure to assess the effect of DZNep HCl on the expression of EZH2 and the level of H3K27me3.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

DZNep HCl

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of DZNep HCl (e.g., 0-5 µM) for a specified duration (e.g., 48-72 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-EZH2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

For H3K27me3 and Histone H3, acid extraction of histones from cell pellets may be required for optimal results.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or Histone H3).

-

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

DZNep HCl

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of DZNep HCl for the desired time period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of DZNep HCl concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

Materials:

-

Cancer cell lines

-

DZNep HCl

-

PBS

-

70% cold ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with DZNep HCl for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the red channel.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways affected by DZNep HCl.

Mechanism of SAH Hydrolase Inhibition and Downstream Effects

Caption: DZNep inhibits SAH hydrolase, leading to SAH accumulation and subsequent inhibition of methyltransferases.

DZNep-Induced Degradation of EZH2 and Reduction of H3K27me3

References

- 1. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Adenosyl-Homocysteine Hydrolase (SAHH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Effects of 3-Deazaneplanocin A on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine analog that has garnered significant attention as a potent epigenetic modulator. Initially identified for its antiviral properties, its primary mechanism of action in epigenetic regulation is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This guide provides a comprehensive technical overview of DZNep's effects on histone methylation. It details its indirect inhibitory action on histone methyltransferases, presents quantitative data on its cellular effects, outlines key experimental protocols, and visualizes the associated molecular pathways and workflows. The primary focus is on DZNep's ability to globally alter histone methylation landscapes, leading to profound downstream effects on gene expression, cell cycle regulation, and apoptosis, particularly in cancer cells.

Introduction: Histone Methylation and the Advent of DZNep

Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation of specific lysine and arginine residues on histone tails is dynamically controlled by histone methyltransferases (HMTs) and demethylases. The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), is a key HMT that mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing.[1][2] Dysregulation of EZH2 and other HMTs is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[1][3]

3-Deazaneplanocin A (DZNep) emerged as a significant tool in epigenetic research due to its ability to deplete cellular levels of PRC2 components and inhibit H3K27me3.[4][5] It is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase (also known as AHCY), an essential enzyme in the methionine cycle.[2][6] This inhibition leads to the intracellular accumulation of SAH, a product-feedback inhibitor of all S-adenosyl-L-methionine (SAM)-dependent methyltransferases, thereby indirectly suppressing histone methylation.[5][6]

Mechanism of Action

DZNep's mechanism is distinct from direct, SAM-competitive inhibitors of EZH2. Its action is two-fold:

-

Inhibition of SAH Hydrolase: DZNep potently inhibits SAH hydrolase, the enzyme that hydrolyzes SAH to adenosine and homocysteine.[2][6] This blockade causes a significant buildup of intracellular SAH.[6][7][8]

-

Feedback Inhibition of Methyltransferases: The accumulated SAH acts as a competitive inhibitor of SAM at the catalytic site of HMTs, including EZH2.[6] This leads to a global reduction in histone methylation activity.

-

PRC2 Destabilization: DZNep treatment also leads to the proteasome-dependent degradation of PRC2 complex components, including EZH2, SUZ12, and EED, further diminishing H3K27me3 levels.[1][3][5][8]

Biological Effects on Histone Methylation

While initially thought to be selective, studies have revealed that DZNep is a global inhibitor of histone methylation, affecting both repressive and, in some cases, active marks.[9][10]

-

H3K27 Trimethylation (H3K27me3): The most consistently reported effect of DZNep is a significant, dose-dependent global reduction in H3K27me3 levels.[1][3][4][11] This depletion is a direct consequence of EZH2 inhibition and degradation of the PRC2 complex. In pancreatic cancer cells, a decrease in H3K27me3 can be observed as early as 8 hours post-treatment.[4]

-

H4K20 Trimethylation (H4K20me3): DZNep also causes a global decrease in H4K20me3, another repressive histone mark.[9][10]

-

H3K9 Methylation: The effect on H3K9 methylation is more complex. While some studies report a decrease in H3K9me2, a notable and recurring finding is an increase in the repressive H3K9me3 mark following DZNep treatment.[4][9][12] This is often accompanied by a corresponding decrease in H3K9me1 and H3K9me2 forms.[4][12] This suggests that different HMTs have varying sensitivities to the DZNep-induced accumulation of SAH.

-

H3K4 Trimethylation (H3K4me3): The impact on this key activation mark is context-dependent. Some studies show that DZNep can inhibit H3K4me3, consistent with its role as a global methylation inhibitor.[9] Conversely, other reports indicate an increase in H3K4me3 levels, possibly as a secondary effect of chromatin remodeling.[2]

Downstream Cellular Consequences

The global alteration of histone methylation patterns by DZNep triggers significant downstream cellular events, primarily in cancer cells.

-

Induction of Apoptosis: DZNep is a potent inducer of apoptosis in a wide range of cancer cell lines, including those from non-small cell lung cancer (NSCLC), pancreatic cancer, chondrosarcoma, and various hematological malignancies.[1][3][11][13] This effect is often more pronounced in cancerous cells compared to their normal counterparts.[3][14] The induction of apoptosis is associated with the reactivation of silenced tumor suppressor genes.[11]

-

Cell Cycle Arrest: Treatment with DZNep can lead to cell cycle arrest, most commonly in the G1 phase.[1][15] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27 and the downregulation of cyclins such as Cyclin A.[1][2]

-

Reactivation of Gene Expression: By depleting repressive marks like H3K27me3, DZNep reactivates the expression of genes silenced by the PRC2 complex.[9][10] This includes developmental genes and tumor suppressors, contributing to its anti-cancer effects.

Quantitative Data Summary

The effective concentration of DZNep varies depending on the cell type, treatment duration, and the endpoint being measured.

Table 1: Cytotoxicity and Proliferation Inhibition by DZNep

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

|---|---|---|---|---|---|

| A549, H226, H358, H460 | Non-Small Cell Lung Cancer | MTT | 0.08 - 0.24 µM | 72 h | [1] |

| MIA PaCa-2 | Pancreatic Cancer | MTT | ~10 µM | 72 h | [4] |

| MIA PaCa-2 | Pancreatic Cancer | Cytotoxicity | Starts at 0.5 - 1 µM | 48 h | [4] |

| HL-60 | Acute Myeloid Leukemia | Growth Inhibition | 60.4% inhibition at 5 µM | 48 h |[6] |

Table 2: Concentrations for Modulating Histone Methylation

| Cell Line | Effect Observed | Concentration Range | Treatment Duration | Reference |

|---|---|---|---|---|

| MIA PaCa-2 | Decreased H3K27me3, Increased H3K9me3 | 1 - 100 µM | 24 h | [4][12] |

| MCF-7, T24 | Global decrease in histone methylation | 5 - 10 µM | 72 h | [9] |

| CH2879, SW1353 | Reduced EZH2 and H3K27me3 | 1 µM | 72 h | [3][8] |

| OCI-AML3, HL-60 | ~40% loss of H3K27me3 | 0.5 - 1 µM | 24 h |[2] |

Detailed Experimental Protocols

DZNep Treatment of Cultured Cells

This protocol provides a general framework for treating adherent cancer cells with DZNep.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, 10 cm dishes for ChIP). A common seeding density is 3 x 10³ cells/well in a 96-well plate for viability assays or a density that achieves 60-70% confluency for treatment.[4][16]

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

DZNep Preparation: Prepare a stock solution of DZNep (e.g., 10 mM in DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

-

Treatment: Remove the existing medium from the cells and replace it with the DZNep-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest DZNep dose).

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific cell line and the desired outcome (e.g., changes in histone marks can occur earlier than apoptosis).[4]

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell lysis for Western blotting, cross-linking for ChIP).

Western Blot Analysis of Histone Marks and PRC2 Components

This protocol details the detection of changes in protein levels and histone modifications after DZNep treatment.

-

Sample Preparation: Following DZNep treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, perform acid extraction from isolated nuclei.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto a polyacrylamide gel and separate by electrophoresis.[4][12]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the targets of interest (e.g., anti-H3K27me3, anti-EZH2, anti-SUZ12, anti-Actin, anti-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates or total Histone H3 for histone modifications).[3][12]

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the enrichment of specific histone marks at target gene loci following DZNep treatment.

-

Cross-linking: After DZNep treatment, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in sonication buffer and sonicate to shear chromatin into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate a portion of the sheared chromatin (saving a small amount as "input" control) overnight at 4°C with an antibody specific for the histone mark of interest (e.g., anti-H3K27me3) or a control IgG.

-

Capture and Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a column-based kit or phenol-chloroform extraction.

-

Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers for specific gene promoters or for library preparation for ChIP-sequencing (ChIP-seq) to analyze genome-wide changes.

Conclusion and Future Directions

3-Deazaneplanocin A is a powerful pharmacological agent for studying the biological consequences of histone methylation inhibition. Its indirect mechanism, involving the global inhibition of SAM-dependent methyltransferases via SAH accumulation, results in a complex reprogramming of the epigenome. While its effect on H3K27me3 is a robust and well-documented anti-cancer mechanism, its global activity affecting both repressive and active marks necessitates careful interpretation of experimental results. The contrasting effects on H3K27me3 and H3K9me3 highlight the differential sensitivities of various HMTs to its action. For drug development professionals, while DZNep itself may lack the specificity of direct EZH2 inhibitors, its potent and broad activity provides a valuable chemical scaffold and a benchmark for understanding the systemic effects of disrupting the cellular methylation potential. Future research will likely focus on developing more targeted SAH hydrolase inhibitors and exploring combinatorial therapies that leverage the epigenetic vulnerabilities induced by DZNep.

References

- 1. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, 3-Deazaneplanocin A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]

- 9. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

3-Deazaneplanocin A Hydrochloride: A Technical Guide to Its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep), a carbocyclic analog of adenosine, has emerged as a significant molecule in epigenetic research and drug development. Initially identified for its potent antiviral properties, its mechanism of action as a dual inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase and the histone methyltransferase EZH2 has positioned it as a valuable tool for cancer research and regenerative medicine. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and biological efficacy of 3-Deazaneplanocin A hydrochloride. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its activity, and pathway diagrams to elucidate its molecular interactions.

Discovery and Background

3-Deazaneplanocin A was first synthesized in 1989 by Tseng et al. as an analog of the natural product Neplanocin A.[1] The initial investigation focused on its potential as an antiviral agent. The rationale was based on designing a powerful inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an essential enzyme in methylation reactions required for viral replication.[2] DZNep demonstrated excellent antiviral activity against a range of viruses, including vesicular stomatitis, parainfluenza, yellow fever, and vaccinia viruses.[1][3] Later research revealed its profound impact on cellular epigenetic machinery, specifically its ability to inhibit the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), leading to its widespread use as an epigenetic modulator in cancer research.[4][5]

Mechanism of Action

DZNep exerts its biological effects primarily through a dual-inhibition mechanism that culminates in the global reduction of histone methylation.

-

Inhibition of SAH Hydrolase: DZNep is a potent competitive inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[2] This enzyme is crucial for the hydrolysis of SAH into adenosine and homocysteine. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.

-

Inhibition of Histone Methyltransferases (HMTs): The accumulated SAH acts as a product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2.[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key repressive epigenetic mark.[4][5]

-

Downstream Effects: By depleting cellular levels of H3K27me3, DZNep leads to the reactivation of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in various cancer cell lines.[4][6]

The following diagram illustrates the signaling pathway affected by DZNep.

Caption: Mechanism of Action of 3-Deazaneplanocin A (DZNep).

Chemical Synthesis

The synthesis of 3-Deazaneplanocin A is a multi-step process. The key strategic step, as originally described by Tseng et al., involves the SN2 displacement of a cyclopentenyl mesylate intermediate with the sodium salt of 6-chloro-3-deazapurine.[1] This is followed by deprotection and conversion to the final product.

Caption: General workflow for the synthesis of DZNep Hydrochloride.

Biological Activity and Efficacy

DZNep hydrochloride has demonstrated significant biological activity across various models, most notably in cancer cell lines where it induces apoptosis and inhibits proliferation. Its efficacy is typically quantified by its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Anticancer Activity of 3-Deazaneplanocin A

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [2][7] |

| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [2][7] |

| PANC-1 | Pancreatic Cancer | >20 (low sensitivity) | [2][7] |

| NSCLC cell lines | Non-Small Cell Lung Cancer | 0.08 to 0.24 | [2][7][8] |

| HL-60 | Acute Myeloid Leukemia (AML) | ~0.2 - 2.0 | [2][7] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~0.2 - 2.0 | [2][7] |

| HCT116 | Colon Cancer | ~5.0 | [9] |

| Value represents the effective dose range for inhibiting colony growth. |

Table 2: In Vitro Antiviral Activity of 3-Deazaneplanocin A

| Virus | Cell Line | IC50 Value (µg/mL) | Reference(s) |

| Vesicular Stomatitis | L929 | 0.2 | [10] |

| Parainfluenza 3 | H.Ep-2 | 3.6 | [10] |

| Vaccinia | Vero | 2.1 | [10] |

| Yellow Fever | Vero | 2.9 | [10] |

Key Experimental Protocols

Protocol for Chemical Synthesis of 3-Deazaneplanocin A

This protocol is a representative synthesis adapted from published methodologies.[1][11]

Step 1: Coupling of 6-chloro-3-deazapurine with Cyclopentenyl Mesylate

-

To a solution of 6-chloro-3-deazapurine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C under an argon atmosphere.

-

Stir the resulting suspension at room temperature for 1 hour to form the sodium salt.

-

Add a solution of the protected cyclopentenyl mesylate intermediate in anhydrous DMF to the suspension.

-

Heat the reaction mixture at 50-60°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the coupled intermediate.

Step 2: Deprotection

-

Dissolve the coupled intermediate in a solution of trifluoroacetic acid (TFA) and water.

-

Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue to obtain 6-chloro-DZNep.

Step 3: Ammonolysis to 3-Deazaneplanocin A

-

Dissolve the 6-chloro-DZNep intermediate in a sealed tube with methanolic ammonia.

-

Heat the mixture at 80-100°C for 12-24 hours.

-

Cool the tube, and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Deazaneplanocin A as a free base.

Step 4: Formation of Hydrochloride Salt

-

Dissolve the purified 3-Deazaneplanocin A free base in anhydrous methanol.

-

Add a solution of hydrogen chloride (HCl) in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol for Cellular EZH2 Inhibition Assay (Western Blot)

This assay measures the functional inhibition of EZH2 within cells by quantifying the level of its catalytic product, H3K27me3.[12]

References

- 1. Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. stemcell.com [stemcell.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Deazaneplanocin A Hydrochloride in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaneplanocin A hydrochloride (DZNep) is a potent carbocyclic analog of adenosine that has garnered significant attention in the field of epigenetics, particularly for its role as an inhibitor of histone methylation. This technical guide provides an in-depth overview of DZNep's mechanism of action, its impact on epigenetic regulatory pathways, and its potential as a therapeutic agent. We will delve into the core molecular interactions of DZNep, its effects on cellular processes, and provide detailed experimental protocols for its study. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of DZNep's role in epigenetic regulation.

Introduction to this compound (DZNep)

3-Deazaneplanocin A (DZNep) is a synthetic adenosine analog that was initially investigated for its antiviral properties.[1] Subsequent research revealed its potent activity as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[2][3] This inhibition leads to the intracellular accumulation of SAH, a product of S-adenosyl-L-methionine (SAM)-dependent methylation reactions. The buildup of SAH, in turn, acts as a potent feedback inhibitor of a broad range of methyltransferases, including those responsible for histone and DNA methylation.[2] This indirect mechanism of action makes DZNep a global inhibitor of methylation.[2][4]

A primary target of DZNep's inhibitory action is the Polycomb Repressive Complex 2 (PRC2), a key regulator of gene silencing.[3][5] Specifically, DZNep leads to the depletion of the catalytic subunit of PRC2, the Enhancer of zeste homolog 2 (EZH2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of repressive chromatin.[6][7][8] By reducing EZH2 levels and consequently H3K27me3, DZNep can reactivate the expression of silenced tumor suppressor genes, leading to apoptosis, cell cycle arrest, and reduced cell migration and invasion in various cancer models.[9][10][11]

Mechanism of Action

DZNep's primary molecular target is S-adenosyl-L-homocysteine (SAH) hydrolase. The inhibition of this enzyme disrupts the cellular methylation cycle, leading to the accumulation of SAH. SAH is a competitive inhibitor of SAM-dependent methyltransferases. This leads to a global reduction in methylation events, including the methylation of histones and DNA.

A key downstream effect of DZNep is the destabilization and subsequent proteasomal degradation of the PRC2 complex components, including EZH2, SUZ12, and EED.[7][8][12] This leads to a significant reduction in the levels of the repressive histone mark H3K27me3. The loss of this repressive mark on gene promoters allows for the re-expression of previously silenced genes, many of which are involved in tumor suppression, cell cycle control, and apoptosis.[8][13] While DZNep is often referred to as an EZH2 inhibitor, it's important to note its broader activity as a global histone methylation inhibitor.[2][4]

Quantitative Data on DZNep's Efficacy

The following tables summarize key quantitative data from various studies on the effects of DZNep in different cancer cell lines.

Table 1: IC50 Values of DZNep in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [10][14] |

| H1975 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [10][14] |

| H1299 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [10][14] |

| PC-3 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [10][14] |

| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [2] |

| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [2] |

| BxPC-3 | Pancreatic Cancer | ~0.5 - 1.0 | [2] |

| Capan-1 | Pancreatic Cancer | ~0.5 - 1.0 | [2] |

| AsPC-1 | Pancreatic Cancer | ~0.5 - 1.0 | [2] |

| PANC-1 | Pancreatic Cancer | ~0.5 - 1.0 | [2] |

Table 2: Quantitative Effects of DZNep on PRC2 Components and Histone Methylation

| Cell Line | Treatment | Effect on EZH2 Protein | Effect on H3K27me3 Levels | Reference |

| SW1353 (Chondrosarcoma) | 1 µM DZNep, 72h | Significant reduction | Significant reduction | [6] |

| CH2879 (Chondrosarcoma) | 1 µM DZNep, 72h | Significant reduction | Significant reduction | [6] |

| PANC-1 (Pancreatic Cancer) | 5 µM DZNep, 72h | 48% reduction | Reduction | [15] |

| MIA-PaCa-2 (Pancreatic Cancer) | 5 µM DZNep, 72h | 32% reduction | Reduction | [15] |

| LPc006 (Pancreatic Cancer) | 5 µM DZNep, 72h | 36% reduction | Reduction | [15] |

| JeKo-1 (Mantle Cell Lymphoma) | DZNep (24h) | Dose-dependent depletion | Dose-dependent depletion | [7] |

| MCF-7 (Breast Cancer) | 5 µM DZNep, 48-72h | Dramatic decrease | Strongly reduced | [8][12] |

| HCT116 (Colon Cancer) | 5 µM DZNep, 48-72h | Dramatic decrease | Strongly reduced | [8][12] |

Table 3: Effect of DZNep on Gene Expression

| Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Reference |

| MCF-7 (Breast Cancer) | 5 µM DZNep, 72h | Tumor suppressor genes (e.g., FBXO32) | Genes involved in cell proliferation | [8][16] |

| K562 (Erythroleukemia) | DZNep | Erythroid-related genes (SLC4A1, EPB42, ALAS2, globins) | - | [13] |

| Non-Small Cell Lung Cancer Cells | DZNep | p27Kip1 | Cyclin A | [10] |

| Gastric Cancer Cells | DZNep | Non-phosphorylated-β-catenin | EZH2, Hif-1α, total β-catenin, phosphorylated-β-catenin | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of DZNep.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DZNep on cancer cells.[17][18][19][20][21]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

DZNep Treatment: Treat cells with a range of DZNep concentrations (e.g., 0.01 to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., PBS or DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is used to determine the effect of DZNep on the protein levels of PRC2 components and histone methylation marks.

-

Cell Lysis: Treat cells with DZNep for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of DZNep on the association of specific histone marks (e.g., H3K27me3) with gene promoters.

-

Cross-linking: Treat cells with DZNep. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27me3 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify DZNep-induced apoptosis.[22][23][24][25][26]

-

Cell Treatment: Treat cells with DZNep for the desired time and concentration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of DZNep on cell cycle distribution.[27][28][29][30][31]

-

Cell Treatment and Harvesting: Treat cells with DZNep, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.

Signaling Pathways and Experimental Workflows

DZNep's Impact on Wnt and PI3K/Akt Signaling

DZNep-mediated epigenetic reprogramming can influence key cellular signaling pathways, such as the Wnt and PI3K/Akt pathways, which are often dysregulated in cancer. By reactivating tumor suppressor genes that are negative regulators of these pathways, DZNep can indirectly inhibit their oncogenic signaling. For example, DZNep has been shown to suppress Wnt signaling by reducing H3K27me3 levels on the promoters of Wnt pathway inhibitors.[5] In gastric cancer, DZNep treatment leads to a decrease in phosphorylated β-catenin, a key effector of the Wnt pathway.[9]

Experimental Workflow for DZNep Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the epigenetic and biological effects of DZNep in a cancer cell line.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DZNep inhibits Hif-1α and Wnt signalling molecules to attenuate the proliferation and invasion of BGC-823 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DZNep inhibits H3K27me3 deposition and delays retinal degeneration in the rd1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4.2.3. MTT Viability Assay [bio-protocol.org]

- 18. researchhub.com [researchhub.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. immunostep.com [immunostep.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 27. vet.cornell.edu [vet.cornell.edu]

- 28. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 29. Flow cytometry with PI staining | Abcam [abcam.com]

- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 31. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

Unveiling the Antiviral Potential of 3-Deazaneplanocin A Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep) hydrochloride is a carbocyclic analog of adenosine that has demonstrated potent broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its primary mechanism of action involves the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in the metabolism of S-adenosylmethionine (SAM), the universal methyl donor. This inhibition leads to the intracellular accumulation of SAH, a feedback inhibitor of SAM-dependent methyltransferases. Consequently, DZNep disrupts viral replication processes that are dependent on methylation, such as the 5'-capping of viral mRNA, thereby impeding viral protein synthesis and propagation. This technical guide provides an in-depth overview of the antiviral properties of DZNep, including its mechanism of action, spectrum of activity, quantitative antiviral data, and detailed experimental protocols for its evaluation.

Mechanism of Action

3-Deazaneplanocin A's antiviral effect is primarily attributed to its role as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, a critical step in the recycling of SAH and the maintenance of cellular methylation potential.

By inhibiting SAH hydrolase, DZNep causes the intracellular accumulation of SAH.[2] SAH, in turn, acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] These enzymes are essential for the transfer of methyl groups to various biomolecules, including viral RNA.

Many viruses, particularly RNA viruses, rely on host or viral methyltransferases for the methylation of the 5'-cap structure of their messenger RNA (mRNA). This cap structure is vital for mRNA stability, efficient translation into viral proteins, and evasion of the host's innate immune system. The inhibition of methyltransferases by the accumulation of SAH disrupts this critical process, leading to the production of non-functional viral mRNAs and a subsequent block in viral replication.[1][3]

Furthermore, in the context of Ebola virus infection, DZNep has been shown to induce a massive increase in the production of interferon-alpha, suggesting an immunomodulatory role in its antiviral activity.[4] For SARS-CoV-2, DZNep has been shown to inhibit the recruitment of heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) to m6A-modified viral RNA, which suppresses the synthesis of the viral genome.[3][5]

Antiviral Spectrum

3-Deazaneplanocin A has demonstrated a broad spectrum of antiviral activity against a variety of DNA and RNA viruses. This includes, but is not limited to:

-

Coronaviridae:

-

Filoviridae:

-

Paramyxoviridae:

-

Poxviridae:

-

Rhabdoviridae:

-

Flaviviridae:

-

Yellow fever virus[7]

-

-

Reoviridae:

-

Reovirus[8]

-

-

Rotavirus [8]

DZNep has not shown selective activity against Human Immunodeficiency Virus (HIV).[8][9]

Quantitative Antiviral Data

The antiviral potency of 3-Deazaneplanocin A has been quantified against various viruses in different cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Vesicular Stomatitis Virus | L929 | 0.2 | [5] |

| Parainfluenza Virus 3 | H.Ep-2 | 3.6 | [5] |

| Vaccinia Virus | Vero | 2.1 | [5] |

| Yellow Fever Virus | Vero | 2.9 | [5] |

| Virus | Cell Line | EC50 (µM) | Reference |

| Ebola Virus (Zaire) | Vero | < 0.36 | [10] |

| Influenza A (H1N1) | - | 7.0 | [11] |

| Influenza A (H1N1) | - | 22.5 | [11] |

| Influenza A (H3N2) | - | 25.3 | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of DZNep on host cells.

-

Seed Vero cells (or other appropriate host cells) in a 96-well plate and incubate until confluent.

-

Prepare serial dilutions of 3-Deazaneplanocin A hydrochloride in cell culture medium.

-

Remove the old medium from the cells and add the DZNep dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.[9]

Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by DZNep.

-

Seed host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a specific multiplicity of infection (MOI) of the virus (e.g., MOI of 0.1).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and various concentrations of DZNep.

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible.

-

Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.

-

The number of plaques in the DZNep-treated wells is compared to the vehicle control to determine the percentage of plaque reduction and calculate the IC50 value.[4][9]

Tissue Culture Infectious Dose 50 (TCID50) Assay

This method is an alternative to the plaque assay for determining viral titers, especially for viruses that do not form clear plaques.

-

Seed host cells in a 96-well plate.

-

Prepare ten-fold serial dilutions of the virus sample.

-

Inoculate the cell monolayers with the virus dilutions, typically with multiple replicates (e.g., 8 wells) per dilution.

-

Incubate the plate and observe for cytopathic effects (CPE) over a period of 5 to 20 days.

-

The TCID50 is the dilution of virus required to infect 50% of the cell monolayers. This can be calculated using methods such as the Reed-Muench or Spearman-Kärber formulas.[12][13]

-

To determine the antiviral effect of DZNep, the assay is performed in the presence of various concentrations of the compound.

Chromatin Immunoprecipitation (CHIP) Assay

This protocol is used to investigate the interaction between viral RNA and cellular proteins.

-

Infect host cells with the virus of interest (e.g., SARS-CoV-2) at a specific MOI.

-

At a designated time post-infection, cross-link the protein-RNA complexes using formaldehyde.

-

Lyse the cells and sonicate the lysate to shear the chromatin/RNA.

-

Immunoprecipitate the protein of interest (e.g., hnRNPA1) using a specific antibody.

-

Reverse the cross-links and purify the co-immunoprecipitated RNA.

-

Quantify the amount of viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

A decrease in the amount of immunoprecipitated viral RNA in DZNep-treated cells compared to control cells indicates that DZNep inhibits the interaction between the viral RNA and the target protein.[9][14]

Visualizations

Signaling Pathways

Caption: Mechanism of action of 3-Deazaneplanocin A (DZNep).

Caption: DZNep's effect on the Interferon-alpha pathway in Ebola virus infection.

Experimental Workflows

Caption: Experimental workflow for a Plaque Reduction Assay.

Caption: Experimental workflow for a Chromatin Immunoprecipitation (CHIP) Assay.

Conclusion

This compound is a potent broad-spectrum antiviral agent with a well-defined mechanism of action targeting cellular methylation pathways essential for the replication of numerous viruses. Its ability to inhibit SAH hydrolase and subsequently disrupt viral mRNA capping provides a strong rationale for its further investigation and development as a therapeutic agent. The quantitative data presented herein underscore its efficacy against a range of clinically relevant viruses. The detailed experimental protocols and workflows provided in this guide offer a practical resource for researchers aiming to evaluate and characterize the antiviral properties of DZNep and other compounds with similar mechanisms of action. Further research into the immunomodulatory effects of DZNep and its in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-adenosylmethionine-dependent methyltransferase inhibitor DZNep blocks transcription and translation of SARS-CoV-2 genome with a low tendency to select for drug-resistant viral variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-adenosylmethionine-dependent methyltransferase inhibitor DZNep blocks transcription and translation of SARS-CoV-2 genome with a low tendency to select for drug-resistant viral variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brainvta.tech [brainvta.tech]

- 13. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 14. researchgate.net [researchgate.net]

DZNep's Impact on Gene Expression and Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH. This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). By disrupting this process, DZNep effectively reverses epigenetic silencing of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and reduced cell migration in various cancer models. This technical guide provides an in-depth overview of DZNep's mechanism of action, its effects on gene expression, and detailed protocols for its study.

Core Mechanism of Action

DZNep's primary mechanism of action is the indirect inhibition of histone methyltransferases. It does not directly target EZH2 but rather inhibits the S-adenosylhomocysteine (SAH) hydrolase.[1][2] This inhibition leads to an accumulation of SAH, which then acts as a competitive inhibitor of SAM-dependent methyltransferases, including EZH2.[1] The inhibition of EZH2 leads to a global decrease in H3K27me3, a histone mark associated with gene silencing.[2][3][4] This reduction in H3K27me3 results in the reactivation of previously silenced genes, including tumor suppressor genes.[1] It is important to note that while DZNep's effects are prominent on EZH2 and H3K27me3, it can also lead to a global decrease in other histone methylation marks, with the exception of H3K9me3 and H3K36me3.

The depletion of EZH2 protein by DZNep is not due to transcriptional regulation, as EZH2 mRNA levels remain largely unaffected by the treatment.[3][5] Instead, the accumulation of SAH leads to the proteasomal degradation of the PRC2 complex components, including EZH2, SUZ12, and EED.[6][7]

dot

Caption: DZNep's indirect inhibition of EZH2 and gene silencing.

Effects on Gene Expression and Cellular Processes

DZNep treatment leads to a wide range of effects on gene expression and cellular processes, primarily in cancer cells. These effects are largely attributed to the reactivation of tumor suppressor genes silenced by the PRC2 complex.

Gene Reactivation

Studies have shown that DZNep treatment leads to the upregulation of a variety of genes, including those involved in apoptosis and cell cycle regulation. For instance, in breast cancer cells, DZNep can reactivate genes such as FBXO32, TGFBI, IGFBP3, and PPP1R15A, which are associated with apoptosis.[8] In non-small cell lung cancer (NSCLC) cells, DZNep treatment is associated with the accumulation of p27Kip1 and a decrease in cyclin A, indicating cell cycle arrest at the G1 phase.[4]

Apoptosis and Cell Cycle Arrest

A hallmark of DZNep's anticancer activity is the induction of apoptosis. This has been observed in a wide range of cancer cell lines, including chondrosarcoma, non-small cell lung cancer, B-cell lymphoma, and acute myeloid leukemia.[3][4][9][10] The induction of apoptosis is often dose- and time-dependent.[9] For example, treatment of chondrosarcoma cells with 1 µM DZNep for 7 days significantly increases the sub-G1 cell population, indicative of apoptosis.[3] This is often accompanied by the cleavage of PARP, a key marker of apoptosis.[3][5]

Reduced Cell Migration and Invasion

In addition to inducing apoptosis, DZNep has been shown to reduce the migratory and invasive potential of cancer cells. In chondrosarcoma cell lines, DZNep treatment significantly reduces cell migration.[3]

Signaling Pathways Modulated by DZNep

DZNep's influence extends to several critical signaling pathways implicated in cancer development and progression.

Wnt/β-catenin Pathway

DZNep has been shown to inhibit the Wnt/β-catenin signaling pathway. In gastric cancer cells, DZNep treatment leads to a decrease in the expression of β-catenin.[4] This is significant as the Wnt/β-catenin pathway is often aberrantly activated in various cancers, promoting cell proliferation and survival.

dot

Caption: DZNep's inhibitory effect on the Wnt/β-catenin pathway.

PI3K/Akt Pathway

The PI3K/Akt pathway is another key signaling cascade affected by DZNep. In some contexts, EZH2 can upregulate this pathway. DZNep-mediated inhibition of EZH2 can, therefore, lead to the downregulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11]

NF-κB Pathway

Evidence also suggests that DZNep can downregulate the NF-κB signaling pathway.[7] The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, contributing to their survival and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of DZNep on various cancer cell lines as reported in the literature.

Table 1: Effect of DZNep on Cell Viability and Apoptosis

| Cell Line | Cancer Type | DZNep Concentration (µM) | Treatment Duration | Effect | Reference |

| SW1353 | Chondrosarcoma | 1 | 14 days | Significant cell death | [3] |

| CH2879 | Chondrosarcoma | 1 | 14 days | Significant cell death | [3] |

| H1975 | NSCLC | 0.08 - 0.24 (IC50) | 72 hours | Dose-dependent inhibition of proliferation | [4] |

| PC3 | NSCLC | 0.08 - 0.24 (IC50) | 72 hours | Dose-dependent inhibition of proliferation | [4] |

| H1299 | NSCLC | 0.08 - 0.24 (IC50) | 72 hours | Dose-dependent inhibition of proliferation | [4] |

| A549 | NSCLC | 0.08 - 0.24 (IC50) | 72 hours | Dose-dependent inhibition of proliferation | [4] |

| HL-60 | Myeloid Leukemia | 5 | 48 hours | ~60% growth inhibition | [1] |

| Various B-cell lymphoma lines | B-cell Lymphoma | up to 5 | 72 hours | Concentration-dependent apoptosis | [9] |

| OCI-AML3 | Acute Myeloid Leukemia | 1 | Not specified | G0/G1 phase cell cycle arrest | [12] |

| MIA-PaCa-2 | Pancreatic Cancer | 1 (IC50) | Not specified | Inhibition of cell proliferation | [12] |

| LPc006 | Pancreatic Cancer | 0.1 (IC50) | Not specified | Inhibition of cell proliferation | [12] |

Table 2: Effect of DZNep on Protein and Histone Methylation Levels

| Cell Line | Protein/Histone Mark | DZNep Concentration (µM) | Treatment Duration | Effect | Reference |

| SW1353 | EZH2 | 1 | 72 hours | Protein level reduction | [3] |

| CH2879 | EZH2 | 1 | 72 hours | Protein level reduction | [3] |

| SW1353 | H3K27me3 | 1 | 72 hours | Reduction | [3] |

| CH2879 | H3K27me3 | 1 | 72 hours | Reduction | [3] |

| 4 NSCLC cell lines | EZH2, SUZ12, EED | Not specified | Not specified | Protein level reduction | [4] |

| 4 NSCLC cell lines | H3K27me3 | Not specified | Not specified | Slight reduction | [4] |

| MCF7 | EZH2 | 5 | 72 hours | Slight protein level reduction | |

| T24 | EZH2 | 5 | 72 hours | Slight protein level reduction | |

| MCF7 | H3K27me3 | 1-5 | 72 hours | Global decrease | |

| BGC-823 | EZH2 | 3, 5, 10 | 24 hours | Dose-dependent protein level reduction | [13] |

| BGC-823 | EZH2 | 5 | 8, 12, 24 hours | Time-dependent protein level reduction | [13] |

Detailed Experimental Protocols

Cell Culture and DZNep Treatment

-

Cell Lines: Culture desired cancer cell lines (e.g., SW1353, CH2879, MCF7, etc.) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

DZNep Stock Solution: Prepare a stock solution of DZNep (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of DZNep. A vehicle control (DMSO) should be included in all experiments.

-

Treatment Duration: Incubate the cells with DZNep for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic treatments).

dot

Caption: General experimental workflow for studying DZNep's effects.

Western Blot Analysis

-

Cell Lysis: After DZNep treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, H3K27me3, cleaved PARP, β-actin (as a loading control), etc., overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: After DZNep treatment, extract total RNA from cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with DZNep as described above.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Harvesting: After DZNep treatment, harvest both adherent and floating cells.

-

Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

DZNep represents a powerful tool for studying the role of epigenetic modifications, particularly those mediated by EZH2 and the PRC2 complex, in gene regulation and cancer biology. Its ability to reverse gene silencing and induce apoptosis in cancer cells highlights its potential as a therapeutic agent. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with DZNep. Further investigation into the broader effects of DZNep on the epigenome and its interaction with other signaling pathways will continue to uncover its full therapeutic potential.

References

- 1. broadpharm.com [broadpharm.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. DZNep inhibits Hif-1α and Wnt signalling molecules to attenuate the proliferation and invasion of BGC-823 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. elearning.unite.it [elearning.unite.it]

- 7. researchgate.net [researchgate.net]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. kumc.edu [kumc.edu]

- 10. mdpi.com [mdpi.com]

- 11. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Anti-Tumor Activity of 3-Deazaneplanocin A (DZNep)

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the anti-tumor activities of 3-Deazaneplanocin A (DZNep), a potent inhibitor of histone methyltransferase. It details the compound's mechanism of action, summarizes its efficacy across various cancer models through quantitative data, provides detailed experimental protocols for key assays, and illustrates critical biological pathways and experimental workflows.

Introduction

3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine that has garnered significant attention in cancer research for its potent anti-neoplastic properties.[1] Initially identified as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, DZNep's primary anti-tumor effect is attributed to its ability to indirectly inhibit histone methyltransferases, most notably the Enhancer of zeste homolog 2 (EZH2).[2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in a multitude of human cancers, correlating with poor prognosis and metastasis.[1][4] By disrupting EZH2 function, DZNep represents a promising epigenetic therapeutic agent. This guide delves into the molecular mechanisms, experimental validation, and quantitative assessment of DZNep's anti-tumor activity.

Mechanism of Action